molecular formula C19H23N5O3 B2641489 9-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887696-12-0

9-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2641489
CAS RN: 887696-12-0
M. Wt: 369.425
InChI Key: LRSNUTKNLAXIAR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA. Pyrimidine derivatives have been studied for their diverse biological potential .


Molecular Structure Analysis

The compound contains a pyrimidine ring fused with a purine ring, which is a common structure in many biologically active compounds. The methoxy and methyl groups attached to the phenyl ring could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic displacement reactions . The specific reactions that this compound can undergo would depend on the conditions and reagents present.

Future Directions

The study of pyrimidine derivatives is a promising area of research due to their potential biological activity. Future research could focus on synthesizing this compound and studying its biological effects .

properties

IUPAC Name

9-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-11-6-7-14(27-5)13(8-11)23-9-12(2)10-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h6-8,12H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSNUTKNLAXIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diaza perhydroino[1,2-h]purine-2,4-dione

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